molecular formula C21H16ClN3O4 B11467088 6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11467088
M. Wt: 409.8 g/mol
InChI Key: LSWUOPVYJHXLGZ-UHFFFAOYSA-N
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Description

“6-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE” is a complex organic compound that features a pyrrolopyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chlorophenyl compounds, and pyrrolopyrimidine precursors. Common synthetic methods could involve:

    Condensation reactions: Combining smaller molecules to form the pyrrolopyrimidine core.

    Substitution reactions: Introducing the benzodioxole and chlorophenyl groups.

    Cyclization reactions: Forming the fused ring structure.

Industrial Production Methods

Industrial production would likely scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen, affecting the compound’s reactivity.

    Substitution: Replacement of one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against certain targets.

Medicine

Medicinal applications might include its use as an active pharmaceutical ingredient (API) if it shows efficacy in treating specific diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
  • 6-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of “6-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE” lies in its specific substituents and the resulting electronic and steric properties. These features might confer unique reactivity or bioactivity compared to similar compounds.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O4/c1-23-15-10-25(12-7-8-16-17(9-12)29-11-28-16)19(13-5-3-4-6-14(13)22)18(15)20(26)24(2)21(23)27/h3-10H,11H2,1-2H3

InChI Key

LSWUOPVYJHXLGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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